N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Biochemical Evaluation
- Kynurenine 3-Hydroxylase Inhibitors: Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a significant role in the kynurenine pathway, which is involved in the production of neuroactive metabolites. Inhibiting this pathway can have therapeutic implications for neurological disorders. The study by Röver et al. (1997) details the synthesis and biochemical evaluation of such inhibitors (Röver et al., 1997).
Pharmacological Applications
Selective COX-2 Inhibitors
Hashimoto et al. (2002) reported the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have potential applications in the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anti-Inflammatory and Anticancer Agents
Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of these compounds in developing new therapeutic agents (Küçükgüzel et al., 2013).
Fluorophore Research
- Zinc(II) Detection Fluorophores: Kimber et al. (2001) explored zinc(II) specific fluorophores, crucial in studying intracellular Zn2+. The study discusses the synthesis and fluorescent characteristics of various benzenesulfonamides, which are useful in biological and chemical analysis (Kimber et al., 2001).
Antitumor Activity
Antitumor Activity in Benzenesulfonamide Derivatives
Sławiński and Brzozowski (2006) synthesized and evaluated novel benzenesulfonamide derivatives for their antitumor activity. The study focused on non-small cell lung cancer and melanoma cell lines, identifying compounds with significant activity and selectivity (Sławiński & Brzozowski, 2006).
Synthesis and Bioactivity Studies
Gul et al. (2016) investigated new benzenesulfonamides for their cytotoxicity and potential as carbonic anhydrase inhibitors. These studies are crucial for the development of new treatments for various diseases (Gul et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .
Result of Action
Given its mode of action, it can be inferred that the compound would disrupt nucleotide synthesis and regulation of adenosine function by inhibiting ents .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-22-11-13-23(14-12-22)19(16-7-9-17(20)10-8-16)15-21-26(24,25)18-5-3-2-4-6-18/h2-10,19,21H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCHJOJTPQQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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